

Preclinical Profile of CD73-IN-15: A Technical Overview

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Compound of Interest		
Compound Name:	CD73-IN-15	
Cat. No.:	B15604737	Get Quote

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This technical guide provides a comprehensive analysis of the available preclinical data for **CD73-IN-15**, a novel, potent, non-nucleoside inhibitor of CD73. The information presented herein is primarily derived from the seminal publication by Shi et al. in the Journal of Medicinal Chemistry (2024), which details the discovery, optimization, and preclinical evaluation of this compound, also identified as compound 12f.

Core Data Summary

CD73-IN-15 has emerged as a significant research compound due to its potent inhibition of the ecto-5'-nucleotidase (CD73) enzyme, a critical checkpoint in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment.

Table 1: In Vitro Potency of CD73-IN-15

Compound ID	Target	IC50 (nM)	Assay Type
CD73-IN-15 (12f)	Human CD73	60	Biochemical Enzyme Assay

Mechanism of Action and Signaling Pathway

CD73 is a key enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of extracellular adenosine

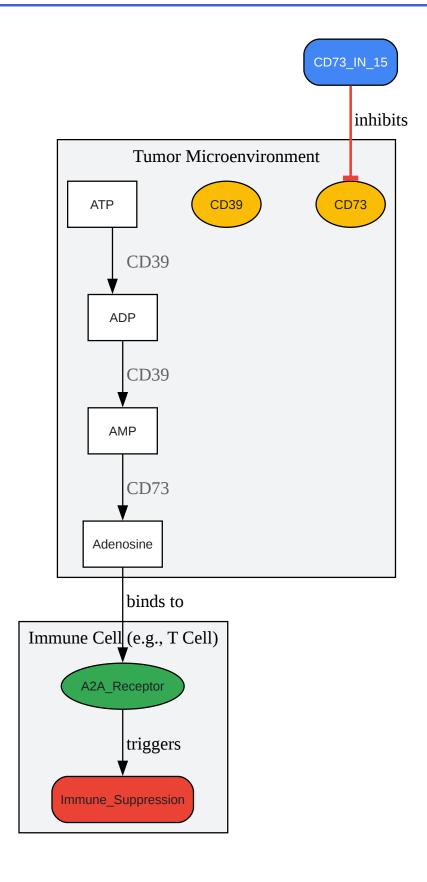






bind to A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[2] **CD73-IN-15**, a malonic acid derivative, acts as a non-nucleoside inhibitor that interacts with the dizinc ions within the catalytic site of the CD73 enzyme.[3] This interaction blocks the hydrolysis of AMP, thereby reducing the production of immunosuppressive adenosine and restoring immune cell activity against tumor cells.[2][3]





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Figure 1: CD73-Adenosine Signaling Pathway and Inhibition by CD73-IN-15.



Preclinical Efficacy and Pharmacokinetics

The pivotal study by Shi et al. reports that **CD73-IN-15** (compound 12f) not only demonstrates potent in vitro activity but also favorable pharmacokinetic properties and significant in vivo efficacy in mouse tumor models.[3] When used in combination with chemotherapeutic agents or other checkpoint inhibitors, **CD73-IN-15** led to a pronounced reversal of immunosuppression and enhanced anti-tumor effects.[3]

Table 2: Summary of Preclinical In Vivo and PK Data for

CD73-IN-15

Parameter	Value/Observa tion	Species	Tumor Model	Combination Agent(s)
In Vivo Efficacy	Excellent anti- tumor efficacy	Mouse	Syngeneic tumor models	Chemotherapy, Checkpoint inhibitors
Immune Modulation	Reversal of immunosuppress ion	Mouse	Syngeneic tumor models	Not Applicable
Pharmacokinetic s	Investigated and deemed promising for further development	Mouse	Not Applicable	Not Applicable

Note: Specific quantitative values for in vivo efficacy and pharmacokinetic parameters were not available in the abstract and require access to the full publication.

Experimental Protocols

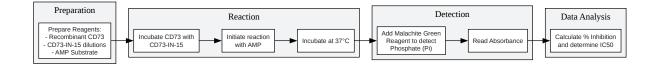
The following methodologies are standard for the preclinical evaluation of CD73 inhibitors and are consistent with the experiments described for **CD73-IN-15**.

CD73 Enzymatic Activity Assay



This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified CD73.

- Reagents and Materials: Recombinant human CD73 protein, Adenosine Monophosphate (AMP) as the substrate, Malachite Green Phosphate Assay Kit, test compound (CD73-IN-15).
- Procedure:
 - The recombinant CD73 enzyme is incubated with varying concentrations of CD73-IN-15 in a suitable buffer.
 - The enzymatic reaction is initiated by the addition of AMP.
 - The reaction is allowed to proceed for a defined period at 37°C.
 - The amount of inorganic phosphate released from AMP hydrolysis is measured using a malachite green-based colorimetric assay.
 - Absorbance is read on a plate reader, and the concentration of phosphate is determined.
- Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce CD73 activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Figure 2: General Experimental Workflow for CD73 In Vitro Enzyme Inhibition Assay.

Syngeneic Mouse Tumor Models



In vivo efficacy is assessed using mouse models with a competent immune system to evaluate the impact of the CD73 inhibitor on tumor growth and the immune response.

- Cell Lines and Animals: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma) are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).
- Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, CD73-IN-15 alone, combination agent alone (e.g., anti-PD-1 antibody), and the combination of CD73-IN-15 and the other agent. Dosing is typically performed via oral gavage or intraperitoneal injection for a specified number of days.
- Efficacy Endpoints:
 - Tumor volume is measured regularly with calipers.
 - Animal body weight is monitored as an indicator of toxicity.
 - At the end of the study, tumors may be excised for further analysis.
- Pharmacodynamic and Immune Analysis: Tumor-infiltrating lymphocytes (TILs) can be isolated from the excised tumors and analyzed by flow cytometry to assess changes in the populations and activation status of immune cells (e.g., CD8+ T cells).

Conclusion

The preclinical data available for **CD73-IN-15** (compound 12f) identify it as a potent, non-nucleoside inhibitor of CD73 with promising in vivo activity, particularly in combination with other anti-cancer agents.[3] Its mechanism of action, centered on the blockade of adenosine production, provides a strong rationale for its development in the field of immuno-oncology. Further investigation, as detailed in the full research publication, is warranted to fully elucidate its therapeutic potential.

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